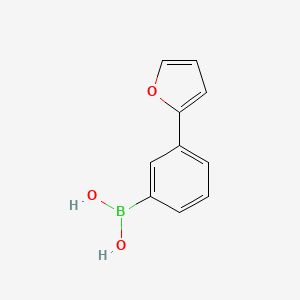
(3-(Furan-2-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Furan-2-yl)phenyl)boronic acid is an organoboron compound that features a furan ring attached to a phenyl ring, which is further bonded to a boronic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Furan-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: A mixture of water and an organic solvent like ethanol or toluene
Temperature: Typically between 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Furan-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to phenols or quinones under oxidative conditions.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions include phenols, quinones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(3-(Furan-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (3-(Furan-2-yl)phenyl)boronic acid exerts its effects involves the formation of covalent bonds with target molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications, including enzyme inhibition and molecular recognition . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-boronic acid: Similar structure but lacks the phenyl ring, making it less versatile in certain applications.
Phenylboronic acid: Lacks the furan ring, which can affect its reactivity and binding properties.
Uniqueness
(3-(Furan-2-yl)phenyl)boronic acid is unique due to the presence of both the furan and phenyl rings, which confer distinct electronic and steric properties. This dual functionality enhances its reactivity and makes it a valuable compound in various synthetic and research applications .
Eigenschaften
Molekularformel |
C10H9BO3 |
|---|---|
Molekulargewicht |
187.99 g/mol |
IUPAC-Name |
[3-(furan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H9BO3/c12-11(13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7,12-13H |
InChI-Schlüssel |
KJODZWILQCPGRJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C2=CC=CO2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)


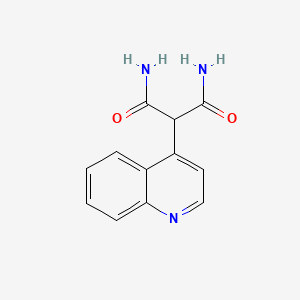
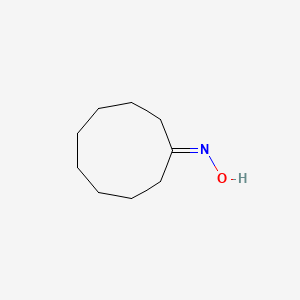
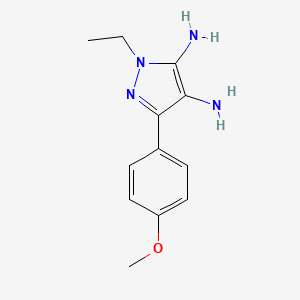
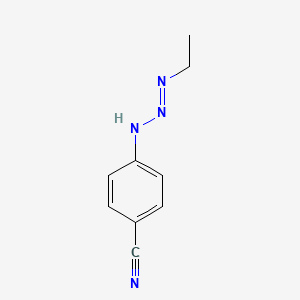
![Bis[2-mesylamidoethyl]disulfide](/img/structure/B14005113.png)
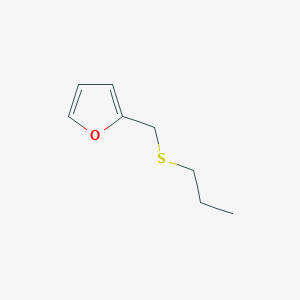

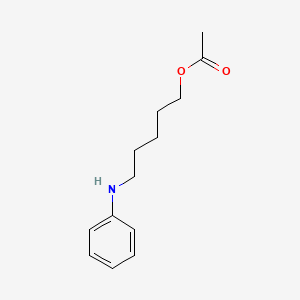
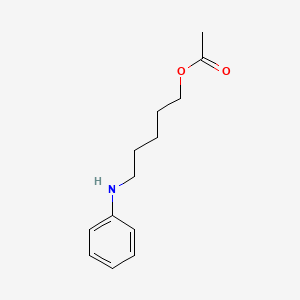
![4-Bicyclo[2.2.2]octanyl(phenyl)methanone](/img/structure/B14005135.png)
